molecular formula C21H22N4O3S2 B2875177 4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide CAS No. 899982-68-4

4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide

Cat. No.: B2875177
CAS No.: 899982-68-4
M. Wt: 442.55
InChI Key: HAUHFHUJIPOSLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide ( 899982-68-4) is a chemical compound supplied for research applications. With a molecular formula of C21H22N4O3S2 and a molecular weight of 442.55 g/mol, this benzamide derivative features a distinct molecular structure incorporating a sulfamoyl group and a thiazole ring substituted with a pyridinyl group . This compound is part of a class of sulfamoyl benzamide derivatives, which have been investigated in pharmaceutical research for their potential biological activity . Compounds within this structural class have been studied for their interactions with various biological targets, including the endocannabinoid system . Researchers can utilize this chemical as a reference standard, a building block in synthetic chemistry, or for in vitro screening assays to explore its mechanisms and potential research applications. This product is offered with a minimum purity of 90% and is available in quantities ranging from 1mg to 75mg to suit diverse lab needs . This product is intended for research use only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

4-[cyclopentyl(methyl)sulfamoyl]-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S2/c1-25(17-6-2-3-7-17)30(27,28)18-10-8-15(9-11-18)20(26)24-21-23-19(14-29-21)16-5-4-12-22-13-16/h4-5,8-14,17H,2-3,6-7H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUHFHUJIPOSLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold and Substituent Variations

The compound’s benzamide-thiazole core is shared with several analogs, but variations in sulfamoyl and thiazole substituents critically influence properties:

Table 1: Key Structural Comparisons
Compound ID/Name Sulfamoyl Substituent Thiazole Substituent Notable Properties/Activity
Target Compound N-cyclopentyl-N-methyl 4-(pyridin-3-yl) High lipophilicity (inferred)
4d (Ev1) Morpholinomethyl 4-(pyridin-3-yl) White solid; potential bioactivity
4e (Ev1) 4-Methylpiperazin-1-yl 4-(pyridin-3-yl) Yellow solid; spectroscopic data
Compound 50 (Ev2) N,N-dimethyl 4-(4-bromophenyl) NF-κB signal enhancement
4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)thiazol-2-yl]benzamide (Ev3, Ev5) N,N-diethyl 4-(4-nitrophenyl) Electron-deficient aryl group
Compound 73 (Ev3) N,N-diethyl 4-(naphthalen-2-yl) Enhanced aromatic stacking potential
Key Observations:
  • Dimethyl (Compound 50) and diethyl (Ev3, Ev5) sulfamoyl groups reduce steric hindrance, which may favor receptor binding in NF-κB pathways .
  • Thiazole Substituents :
    • Pyridin-3-yl (target, 4d, 4e) offers hydrogen-bonding capability, whereas nitrophenyl (Ev5) or naphthyl (Ev3) groups prioritize π-π stacking or electron-withdrawing effects .

Physicochemical Properties

Data from highlights trends in physical properties for analogs:

  • Melting Points: Compounds with bulkier substituents (e.g., morpholinomethyl in 4d) exhibit higher melting points (>200°C) compared to dimethylamino derivatives .
  • Solubility : Piperazine-containing analogs (e.g., 4e) show moderate aqueous solubility due to basic nitrogen, whereas the target compound’s cyclopentyl group may reduce solubility in polar solvents .

Critical Analysis of Substituent Effects

  • Electron-Withdrawing vs. Naphthyl (Ev3) or bromophenyl (Ev2) substituents enhance aromatic interactions but may reduce metabolic stability .

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